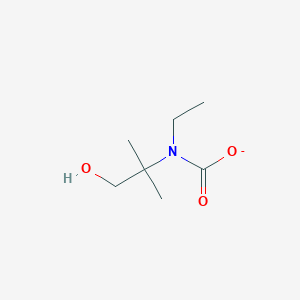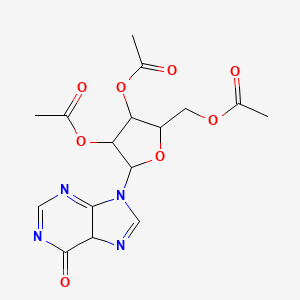
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its biological activity and potential therapeutic benefits .
Preparation Methods
The synthesis of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- typically involves the reaction of anthranilic acid with cyanogens . This reaction produces the quinazoline derivative through a series of steps that include decarboxylation and cyclization. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace hydrogen atoms on the quinazoline ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activity, making it useful in studying cellular processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- can be compared with other quinazoline derivatives such as:
2-Cyano-3,4-dihydro-4-oxoquinazoline: Similar in structure but with different functional groups.
6-Bromo-3,4-dihydro-4-oxoquinazoline: Contains a bromine atom, which can alter its reactivity and biological activity. The uniqueness of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(4-oxo-4aH-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4,7H,5H2 |
InChI Key |
LOLHLJPDHIXFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)CC#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)



![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)

![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)


